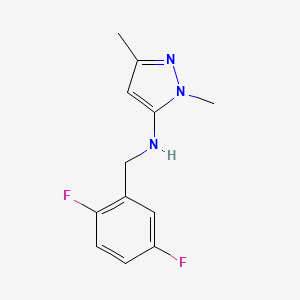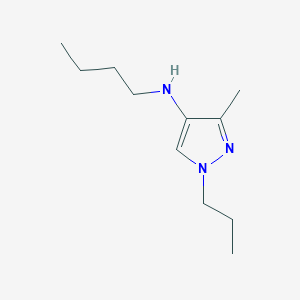
N-(2,5-difluorobenzyl)-1,3-dimethyl-1H-pyrazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2,5-difluorophenyl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a difluorophenyl group attached to a pyrazole ring, which imparts unique chemical and biological properties. Pyrazole derivatives are known for their diverse applications in medicinal chemistry, agrochemicals, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,5-difluorophenyl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine typically involves the reaction of 2,5-difluorobenzyl chloride with 1,3-dimethyl-1H-pyrazol-5-amine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of automated systems and advanced purification techniques such as crystallization and chromatography ensures the production of high-purity N-[(2,5-difluorophenyl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine.
Análisis De Reacciones Químicas
Types of Reactions
N-[(2,5-difluorophenyl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophilic reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Formation of difluorophenyl oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted difluorophenyl derivatives.
Aplicaciones Científicas De Investigación
N-[(2,5-difluorophenyl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-[(2,5-difluorophenyl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group enhances the compound’s binding affinity and selectivity towards these targets. The pyrazole ring can participate in hydrogen bonding and hydrophobic interactions, contributing to the compound’s overall activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-(Aminosulfonyl)-N-[(2,5-difluorophenyl)methyl]-benzamide: Shares the difluorophenyl group but differs in the core structure.
(2S)-4-(2,5-Difluorophenyl)-N-methyl-2-phenyl-N-piperidin-4-yl-2,5-dihydro-1H-pyrrole-1-carboxamide: Contains a difluorophenyl group and a pyrrole ring.
Uniqueness
N-[(2,5-difluorophenyl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine is unique due to its specific combination of a difluorophenyl group and a pyrazole ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications and interactions with various molecular targets, making it a valuable compound in research and industry.
Propiedades
Número CAS |
1856091-84-3 |
|---|---|
Fórmula molecular |
C12H13F2N3 |
Peso molecular |
237.25 g/mol |
Nombre IUPAC |
N-[(2,5-difluorophenyl)methyl]-2,5-dimethylpyrazol-3-amine |
InChI |
InChI=1S/C12H13F2N3/c1-8-5-12(17(2)16-8)15-7-9-6-10(13)3-4-11(9)14/h3-6,15H,7H2,1-2H3 |
Clave InChI |
CRFANPWCTPMBKN-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C(=C1)NCC2=C(C=CC(=C2)F)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-{[(3,5-difluorophenyl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11732199.png)
![N-[(4-ethoxyphenyl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine](/img/structure/B11732205.png)
![4-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-3-amine](/img/structure/B11732206.png)
![5-[2-(furan-2-yl)ethenyl]-1,3,4-thiadiazol-2-amine](/img/structure/B11732208.png)
![1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopentanamine](/img/structure/B11732210.png)
![2-Amino-6-bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B11732214.png)

![1-{4-[3-(Dimethylamino)prop-2-enoyl]phenyl}-3,3-dimethylazetidin-2-one](/img/structure/B11732223.png)

![2-{[(1-propyl-1H-pyrazol-5-yl)methyl]amino}ethan-1-ol](/img/structure/B11732251.png)
![2-[(E)-[(1H-indol-3-yl)methylidene]amino]-4,5-dimethylthiophene-3-carbonitrile](/img/structure/B11732255.png)


![2-{[(1-Ethyl-1H-pyrazol-4-YL)amino]methyl}phenol](/img/structure/B11732271.png)
